4,6-Dibromobenzo[d][1,3]dioxole
Overview
Description
4,6-Dibromobenzo[d][1,3]dioxole is an organic compound with the molecular formula C7H4Br2O2. It is a derivative of benzo[d][1,3]dioxole, where two bromine atoms are substituted at the 4 and 6 positions. This compound is known for its unique chemical properties and is used in various scientific research applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4,6-Dibromobenzo[d][1,3]dioxole typically involves the bromination of benzo[d][1,3]dioxole. The reaction is carried out using bromine in the presence of a suitable solvent such as acetic acid or chloroform. The reaction conditions, including temperature and reaction time, are optimized to achieve high yields and purity of the product .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and scalability. The use of catalysts and advanced purification techniques, such as recrystallization and chromatography, are employed to obtain the desired compound with high purity .
Chemical Reactions Analysis
Types of Reactions: 4,6-Dibromobenzo[d][1,3]dioxole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles such as amines, thiols, and alkoxides under suitable conditions.
Coupling Reactions: It can participate in Suzuki-Miyaura and Stille coupling reactions to form carbon-carbon bonds with aryl or vinyl groups.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide, morpholine, and thiophenol are commonly used.
Coupling Reactions: Palladium catalysts, such as Pd(PPh3)4, and bases like potassium carbonate are employed.
Major Products: The major products formed from these reactions include various substituted benzo[d][1,3]dioxole derivatives, which can be further utilized in the synthesis of complex organic molecules .
Scientific Research Applications
4,6-Dibromobenzo[d][1,3]dioxole has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4,6-Dibromobenzo[d][1,3]dioxole involves its interaction with specific molecular targets and pathways. The bromine atoms play a crucial role in its reactivity and binding affinity to biological molecules. The compound can form covalent bonds with nucleophilic sites in proteins and enzymes, leading to modulation of their activity .
Comparison with Similar Compounds
5,6-Dibromo-1,3-benzodioxole: Another brominated derivative with bromine atoms at different positions.
4,8-Dibromobenzo[1,2-d4,5-d’]bis([1,2,3]thiadiazole): A compound with similar bromination but different core structure.
Uniqueness: 4,6-Dibromobenzo[d][1,3]dioxole is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This makes it a valuable compound for targeted synthesis and specialized applications in various fields .
Properties
IUPAC Name |
4,6-dibromo-1,3-benzodioxole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4Br2O2/c8-4-1-5(9)7-6(2-4)10-3-11-7/h1-2H,3H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PHXYSVGTRLPSMD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C(=CC(=C2)Br)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4Br2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20855812 | |
Record name | 4,6-Dibromo-2H-1,3-benzodioxole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20855812 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
279.91 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
72736-57-3 | |
Record name | 4,6-Dibromo-1,3-benzodioxole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=72736-57-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4,6-Dibromo-2H-1,3-benzodioxole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20855812 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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